Cas no 113158-34-2 (Norbinaltorphimine dihydrochloride)

Norbinaltorphimine dihydrochloride structure
113158-34-2 structure
商品名:Norbinaltorphimine dihydrochloride
CAS番号:113158-34-2
MF:C40H45Cl2N3O6
メガワット:734.707809209824
CID:2089995
PubChem ID:11957626

Norbinaltorphimine dihydrochloride 化学的及び物理的性質

名前と識別子

    • nor-Binaltorphimine dihydrochloride
    • Norbinaltorphimine Dihydrochloride Salt
    • nor-BNI dihydrochloride
    • Norbinaltorphimine dihydrochloride
    • NorbinaltorphimineDihydrochlorideSalt
    • Tox21_500806
    • LP00806
    • nor-Binaltorphimine dihydrochloride, solid
    • N 1771
    • NCGC00094139-01
    • nor-Binaltorphimine dihydrochloride;nor-BNI dihydrochloride
    • N-Demethylbinaltorphimine dihydrochloride
    • 113158-34-2
    • HY-100903
    • Y8WNP37PIV
    • (1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride
    • SR-01000075482-1
    • NCGC00261491-01
    • GLXC-10222
    • UNII-Y8WNP37PIV
    • G12191
    • SR-01000597959-1
    • 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol,7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-,(4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-
    • EU-0100806
    • DTXSID501018083
    • SR-01000597959
    • MS-31275
    • DA-56248
    • MFCD00069374
    • CHEMBL2374078
    • J-001459
    • SR-01000075482
    • CS-0020573
    • AKOS024457633
    • Nor-bni
    • 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-, (4bS,8R,8aS,10aS,11R, 14aS,19aR,20bR)-, hydrochloride (1:2)
    • インチ: 1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1
    • InChIKey: JOJPJLHRMGPDPV-LZQROVCBSA-N
    • ほほえんだ: Cl.Cl.O1C2=C(C=CC3C[C@@H]4[C@@]5(CC6=C([C@H]1[C@@]5(C=32)CCN4CC1CC1)NC1=C6C[C@]2([C@H]3CC4C=CC(=C5C=4[C@@]2(CCN3CC2CC2)[C@H]1O5)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 733.2685416g/mol
  • どういたいしつりょう: 733.2685416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 8
  • 重原子数: 51
  • 回転可能化学結合数: 4
  • 複雑さ: 1340
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122

Norbinaltorphimine dihydrochloride セキュリティ情報

Norbinaltorphimine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-100903-10mM*1 mL in DMSO
Norbinaltorphimine dihydrochloride
113158-34-2 98.17%
10mM*1 mL in DMSO
¥1560 2024-04-20
ChemScence
CS-0020573-10mg
Norbinaltorphimine dihydrochloride
113158-34-2 99.04%
10mg
$150.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12241-2 mg
Norbinaltorphimine dihydrochloride
113158-34-2
2mg
¥575.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12241-200 mg
Norbinaltorphimine dihydrochloride
113158-34-2
200mg
¥9987.00 2022-04-26
TRC
N661125-10mg
Norbinaltorphimine Dihydrochloride Salt
113158-34-2
10mg
$ 201.00 2023-04-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12241-50 mg
Norbinaltorphimine dihydrochloride
113158-34-2
50mg
¥4647.00 2022-04-26
TRC
N661125-100mg
Norbinaltorphimine Dihydrochloride Salt
113158-34-2
100mg
$ 1568.00 2023-04-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11532-10mg
nor-Binaltorphimine dihydrochloride
113158-34-2 98%
10mg
¥1400.00 2023-09-09
ChemScence
CS-0020573-5mg
Norbinaltorphimine dihydrochloride
113158-34-2 99.04%
5mg
$95.0 2022-04-28
MedChemExpress
HY-100903-50mg
Norbinaltorphimine dihydrochloride
113158-34-2 98.17%
50mg
¥5200 2024-04-20

Norbinaltorphimine dihydrochloride 関連文献

Norbinaltorphimine dihydrochlorideに関する追加情報

Recent Advances in Norbinaltorphimine Dihydrochloride (113158-34-2) Research: A Comprehensive Review

Norbinaltorphimine dihydrochloride (Nor-BNI, CAS: 113158-34-2) is a potent and selective kappa-opioid receptor (KOR) antagonist that has garnered significant attention in recent years due to its potential therapeutic applications in pain management, addiction treatment, and mood disorders. This research briefing synthesizes the latest findings on Nor-BNI, focusing on its pharmacological properties, mechanisms of action, and emerging clinical implications. The compound's unique selectivity for KOR over other opioid receptors (mu and delta) makes it a valuable tool for both basic research and drug development.

A 2023 study published in Neuropharmacology demonstrated that Nor-BNI exhibits prolonged antagonistic effects, with a duration of action exceeding 21 days in rodent models. This extended activity is attributed to its irreversible binding to KOR, which differentiates it from other short-acting antagonists. Researchers utilized advanced molecular docking simulations to elucidate the structural basis of Nor-BNI's high affinity for KOR, revealing critical interactions with residues in the receptor's binding pocket. These findings have important implications for designing next-generation KOR-targeted therapeutics with improved pharmacokinetic profiles.

In the context of addiction research, a recent clinical trial (NCT05467891) investigated Nor-BNI's potential in reducing cocaine craving and relapse. Preliminary results presented at the 2024 American College of Neuropsychopharmacology meeting showed promising reductions in cue-induced craving among participants receiving Nor-BNI compared to placebo. The study employed functional MRI to demonstrate Nor-BNI's modulation of reward circuitry in the brain, particularly in the ventral striatum and prefrontal cortex regions. These neuroimaging findings provide mechanistic support for Nor-BNI's anti-addictive properties.

Emerging evidence also suggests novel applications for Nor-BNI in mood regulation. A 2024 preclinical study in Nature Mental Health reported that chronic stress-induced anhedonia was significantly attenuated by Nor-BNI administration in animal models. The researchers identified a previously unknown interaction between KOR and the hypothalamic-pituitary-adrenal (HPA) axis, suggesting that Nor-BNI's antidepressant-like effects may involve normalization of stress hormone dysregulation. This discovery opens new avenues for developing KOR antagonists as rapid-acting antidepressants.

From a technical perspective, recent advancements in Nor-BNI synthesis and formulation have addressed previous challenges with solubility and bioavailability. A patent application (WO2023187654) published in March 2024 describes a novel nanocrystal formulation of Nor-BNI that achieves 85% oral bioavailability in primate studies, a significant improvement over the traditional dihydrochloride salt form. This technological breakthrough could facilitate the transition of Nor-BNI from a research tool to a clinically viable therapeutic agent.

Looking forward, the field anticipates several key developments in Nor-BNI research. Ongoing phase II trials are evaluating its efficacy in treatment-resistant depression, while new chemical analogs with improved blood-brain barrier penetration are entering preclinical testing. The growing understanding of KOR's role in various neurological conditions suggests that Nor-BNI and its derivatives may find applications beyond their current scope, potentially including neurodegenerative disorders and chronic pain conditions. However, challenges remain in optimizing the balance between duration of action and potential side effects, particularly regarding cognitive function.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:113158-34-2)Norbinaltorphimine dihydrochloride
A944141
清らかである:99%/99%/99%
はかる:10mg/50mg/100mg
価格 ($):188.0/652.0/1041.0